2-(4-Bromophenyl)naphthalene

Description

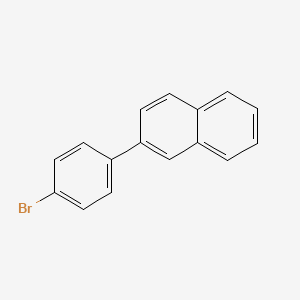

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODOTSIOILVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420136 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22082-99-1 | |

| Record name | 2-(4-bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Bromophenyl)naphthalene CAS number

An In-Depth Technical Guide to 2-(4-Bromophenyl)naphthalene for Advanced Research Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, identified by its CAS number 22082-99-1.[1][2] Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into the compound's critical physicochemical properties, outlines a robust synthesis methodology via Suzuki-Miyaura cross-coupling, details rigorous analytical characterization techniques, and explores its significant applications. The guide emphasizes the mechanistic rationale behind experimental protocols, ensuring a deep, actionable understanding for its use as a pivotal building block in the synthesis of organic semiconductors, materials for organic light-emitting diodes (OLEDs), and novel pharmaceutical scaffolds.

Core Compound Identification and Properties

This compound is an aromatic organic compound composed of a naphthalene ring substituted at the 2-position with a 4-bromophenyl group.[2] This structure provides a unique combination of the photophysical characteristics of a large polycyclic aromatic hydrocarbon with a reactive bromine handle, making it a highly versatile intermediate in organic synthesis.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 22082-99-1 | [1][2][3] |

| Molecular Formula | C₁₆H₁₁Br | [1][2] |

| Molecular Weight | 283.17 g/mol | |

| Appearance | White to light yellow/orange powder or crystals | [2][3] |

| Melting Point | 131.0 to 135.0 °C | [4][5] |

| Boiling Point | ~394.3 °C (Predicted) | [4][6] |

| Density | ~1.381 g/cm³ (Predicted) | [4][6] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, dichloromethane) | [2] |

| Storage | Room Temperature, sealed in a dry, cool, dark place | [4] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br | [1] |

| InChIKey | SAODOTSIOILVSO-UHFFFAOYSA-N | [1][7] |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the requisite starting materials.[8][9] The reaction forms a new carbon-carbon bond between an organoboron species and an organohalide.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-established, three-step process that underpins its reliability. Understanding this mechanism is crucial for troubleshooting and optimization.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 1-bromo-4-iodobenzene or 2-bromonaphthalene), forming a Pd(II) complex. The reactivity order for halides is I > Br > Cl, making aryl bromides a common and cost-effective choice.[9]

-

Transmetalation : A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species (e.g., naphthalene-2-boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. This step is often the rate-determining step in the cycle.[8][9]

-

Reductive Elimination : The two organic ligands on the Pd(II) complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from naphthalene-2-boronic acid and 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is strategic; the higher reactivity of the C-I bond ensures selective coupling at the iodo-position, preserving the bromo-group for subsequent functionalization.[9]

Materials:

-

Naphthalene-2-boronic acid (1.0 eq)

-

1-Bromo-4-iodobenzene (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene and Water (4:1 v/v mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add naphthalene-2-boronic acid, 1-bromo-4-iodobenzene, Pd(PPh₃)₄, and anhydrous K₂CO₃.

-

Solvent Addition : Add the degassed toluene/water solvent mixture via cannula. The biphasic system is common and effective for Suzuki couplings.[9]

-

Reaction Execution : Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed (typically 6-12 hours).

-

Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Final Product : Combine the pure fractions and remove the solvent under vacuum to yield this compound as a white to off-white solid. Confirm purity and identity via analytical methods described in the next section.

Analytical Characterization and Quality Control

Rigorous quality control is essential to validate the identity, purity, and structural integrity of the synthesized this compound, especially when it is intended for use in high-performance materials or as a pharmaceutical intermediate.[10]

Spectroscopic and Chromatographic Profile

The following table summarizes the expected analytical data for verifying the product's integrity.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (11H) will appear in the δ 7.0-8.5 ppm region. The spectrum will show characteristic splitting patterns for the naphthalene and bromophenyl rings. |

| ¹³C NMR | Signals for 16 unique carbons. Aromatic carbons typically appear between δ 120-140 ppm. The carbon attached to the bromine will be distinct. |

| FT-IR (cm⁻¹) | C-H stretching (aromatic) > 3000; C=C stretching (aromatic) ~1600, 1500, 1450; C-Br stretching ~600-500. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 282 and 284. |

| HPLC | A single major peak with purity >98% under appropriate column and mobile phase conditions. |

| UV-Vis | Absorption maximum (λmax) characteristic of the substituted naphthalene chromophore, expected around 290 nm.[10] |

Applications in Research and Drug Development

The utility of this compound stems from its dual nature: a stable, photoactive naphthalene core and a reactive bromophenyl group.

-

Organic Electronics : Arylnaphthalenes are critical building blocks for materials used in OLEDs.[10][11] The naphthalene unit provides a rigid, electron-rich core that facilitates charge transport. The bromophenyl group serves as a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce other functional groups, allowing for the precise tuning of HOMO/LUMO energy levels and emissive properties.[11] This makes it a valuable precursor for creating hole-transport layers (HTLs), electron-transport layers (ETLs), and host materials in OLED devices.

-

Medicinal Chemistry and Drug Discovery : The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs like naproxen, propranolol, and terbinafine.[12][13] Its rigid, lipophilic structure allows it to effectively interact with biological targets. This compound has been specifically identified as a precursor for synthesizing α-phosphonosulfonate compounds, which act as inhibitors of the enzyme squalene synthase, a key target in cholesterol biosynthesis pathways.[14] The bromo-substituent provides a vector for further molecular elaboration to optimize potency and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification : While some regulatory classifications list it as non-hazardous, other supplier safety data sheets (SDS) indicate potential hazards.[15] It is prudent to treat it with caution. Potential hazards include:

-

Recommended Precautions :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15][17]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[16][17]

-

Handling : Avoid formation of dust.[15][18] Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][18]

-

Conclusion

This compound (CAS: 22082-99-1) is a high-value chemical intermediate with significant potential in both materials science and medicinal chemistry. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with its versatile reactive handle, makes it an attractive building block for creating complex, functional molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its effective and safe utilization in advanced research and development applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5461752, this compound. Available at: [Link]

-

BoroPharm Inc. (2024). This compound. Available at: [Link]

-

ResearchGate (2024). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Available at: [Link]

-

Supporting Information for a relevant publication. (Note: Specific publication details not provided in search result, but data is indicative). Available at: [Link]

-

Wikipedia (2024). Suzuki reaction. Available at: [Link]

-

ACS Publications (2024). CuCN-Mediated Cascade Cyclization of 4-(2-Bromophenyl)-2-butenoates: A High-Yield Synthesis of Substituted Naphthalene Amino Esters. Available at: [Link]

-

Molbase (2024). This compound. Available at: [Link]

-

Organic Syntheses (2024). 2-bromonaphthalene. Available at: [Link]

-

ACS Publications (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Available at: [Link]

-

YouTube (2020). Suzuki cross-coupling reaction. Available at: [Link]

-

AA Blocks (2024). Safety Data Sheet. Available at: [Link]

-

Cynor Laboratories (2024). 1-(4-Bromophenyl)naphthalene. Available at: [Link]

- Google Patents (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

MDPI (2024). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Available at: [Link]

- Google Patents (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Cardiff University ORCA (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Available at: [Link]

-

PubMed (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Available at: [Link]

-

ResearchGate (2024). Representative examples for naphthalene containing marketed drugs. Available at: [Link]

Sources

- 1. This compound | C16H11Br | CID 5461752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 22082-99-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 22082-99-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound CAS#: 22082-99-1 [m.chemicalbook.com]

- 5. This compound | BoroPharm Inc. [boropharm.com]

- 6. This compound | 22082-99-1 [amp.chemicalbook.com]

- 7. This compound | 22082-99-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. This compound | 22082-99-1 [amp.chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. aablocks.com [aablocks.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2-(4-Bromophenyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)naphthalene is a versatile biaryl compound that serves as a crucial building block in the synthesis of a wide array of functional organic materials and complex molecules. Its rigid, planar naphthalene core coupled with the reactive bromophenyl moiety makes it a valuable precursor for creating novel structures with tailored electronic and photophysical properties. This guide provides a comprehensive overview of the essential physical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular and Chemical Identity

At its core, this compound is an aromatic hydrocarbon characterized by a naphthalene ring system substituted with a 4-bromophenyl group at the 2-position. This structure imparts a unique combination of steric and electronic features that dictate its physical behavior and reactivity.

Key Identifiers:

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various chemical transformations.

Physical State and Appearance

Under standard laboratory conditions, this compound is a solid. It is typically described as a white to light yellow or light orange powder or crystalline solid.[1][4]

Melting and Boiling Points

The melting point of a crystalline solid is a key indicator of its purity. For this compound, the reported melting point falls within a narrow range, suggesting a well-defined crystalline structure.

-

Melting Point: 131.0 to 135.0 °C[1]

-

Boiling Point: A predicted boiling point of 394.3 ± 11.0 °C is available; however, experimental data under standard pressure is not readily reported, likely due to the high temperature required which may lead to decomposition.[1]

Solubility Profile

The solubility of this compound is dictated by its largely nonpolar aromatic structure.

-

Water: It is practically insoluble in water.[4]

-

Organic Solvents: It exhibits good solubility in a range of common organic solvents, including:[4]

-

Ethanol

-

Acetone

-

Dichloromethane

-

Toluene

-

A summary of the core physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₁Br | [1][2][3] |

| Molecular Weight | 283.16 g/mol | [1][2][3] |

| CAS Number | 22082-99-1 | [1][2][3] |

| Appearance | White to light yellow/orange powder/crystal | [1][4] |

| Melting Point | 131.0 - 135.0 °C | [1] |

| Boiling Point | 394.3 ± 11.0 °C (Predicted) | [1] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane, toluene | [4] |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene and bromophenyl rings will show characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons in the aromatic rings appearing in the typical downfield region (δ 120-140 ppm). The carbon atom attached to the bromine will experience a characteristic shift due to the halogen's electronegativity.

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself is not publicly available, data for closely related derivatives have been reported. For instance, the crystal structure of 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate reveals key insights into the intermolecular interactions and packing of similar molecular frameworks.[5] Such studies show that the planar aromatic rings often engage in π-π stacking interactions, while the bromine atom can participate in halogen bonding, influencing the overall crystal packing.

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is typically achieved through cross-coupling reactions, which are fundamental transformations in modern organic chemistry. A common and efficient method is the Suzuki-Miyaura coupling.

Synthesis via Suzuki-Miyaura Coupling

This reaction involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide. In the case of this compound, this can be achieved by reacting 2-naphthaleneboronic acid with 1-bromo-4-iodobenzene or 4-bromophenylboronic acid with 2-bromonaphthalene.

Illustrative Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Purification by Recrystallization

Purification of the crude product is essential to obtain high-purity this compound suitable for further applications. Recrystallization is a widely used and effective technique for purifying solid organic compounds.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as aqueous methanol, is often effective for compounds with intermediate polarity.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any remaining solvent.

The purity of the recrystallized product should be assessed by measuring its melting point and by spectroscopic techniques such as NMR.

Applications in Research and Development

The physical properties of this compound underpin its utility in several areas of scientific research:

-

Organic Electronics: Its rigid, conjugated structure makes it an attractive building block for the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) materials.

-

Pharmaceutical Synthesis: The bromophenyl group serves as a handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures with potential biological activity.

-

Materials Science: It can be incorporated into polymers and other materials to modify their thermal, mechanical, and optical properties.

Conclusion

This compound is a compound of significant interest with well-defined physical properties that make it a valuable tool for chemists and material scientists. A thorough understanding of its molecular structure, physicochemical characteristics, and spectroscopic signatures is paramount for its effective utilization in the synthesis of next-generation materials and pharmaceuticals. While a complete experimental dataset for all physical properties is not yet publicly available, the existing information provides a solid foundation for its application in a multitude of research endeavors.

References

-

SUPPORTING INFORMATION FOR. (n.d.). Retrieved from [Link]

- Patil, R., Jadhav, M., Salunke-Gawali, S., P. Gejji, S., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1095.

-

Naphthalene, 2-(4-bromopheny)-. (n.d.). ChemBK. Retrieved from [Link]

-

Preparation of 2-(bromomethyl)naphthalene. (n.d.). PrepChem.com. Retrieved from [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

2-bromonaphthalene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Molbase. Retrieved from [Link]

-

PREPARATION OF 2-(4-BROMOPHENYL)-2-METHYLPROPANOIC ACID. (2012, December 6). Eureka | Patsnap. Retrieved from [Link]

- 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o849.

- Govindaraju, S., Jasinski, J. P., Golen, J. A., & Butcher, R. J. (2016). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 29(10), 1363-1373.

- Novel method for synthesizing 2-bromonaphthalene compound. (n.d.). Google Patents.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]

- Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 1. Binary Systems.

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

-

Naphthalene Solubility in Binary Solvent Mixtures of 2,2,4-Trimethylpentane + Alcohols at 298.15 K. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound CAS#: 22082-99-1 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C16H11Br | CID 5461752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 22082-99-1: this compound | CymitQuimica [cymitquimica.com]

- 5. 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Synthesis of 2-(4-Bromophenyl)naphthalene

Executive Summary

2-(4-Bromophenyl)naphthalene is a biaryl aromatic hydrocarbon that serves as a pivotal building block in both materials science and medicinal chemistry. Its rigid, planar naphthalene core provides inherent photophysical properties, while the bromo-functionalized phenyl ring offers a versatile site for synthetic modification. This guide provides an in-depth analysis of its core physicochemical properties, centered on its molecular weight, and details a robust, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. Furthermore, we outline the essential analytical techniques for its characterization, ensuring a self-validating system of quality control. The causality behind experimental choices is explained to provide actionable insights for professionals in organic synthesis and drug development.

Core Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in chemical reactions and biological systems. For this compound, a precise understanding of these properties is crucial for its application as a synthetic intermediate.

Key Molecular Identifiers and Data

All quantitative data for this compound are summarized in the table below for clarity and rapid reference.

| Property | Value | Source |

| Molecular Weight | 283.16 g/mol | [1] |

| Molecular Formula | C₁₆H₁₁Br | [1] |

| CAS Number | 22082-99-1 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Exact Mass | 282.00441 Da | [1][4] |

| Monoisotopic Mass | 282.00441 Da | [1][4] |

| Physical Form | White to light yellow solid | [5] |

| Melting Point | 131.0 - 135.0 °C | [5] |

It is essential to distinguish between molecular weight (the weighted average of all naturally occurring isotopes) and exact mass (the mass calculated from the most abundant isotope of each element). For mass spectrometry, the exact mass is the theoretically observed value, which is critical for high-resolution mass confirmation of the synthesized product.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the naphthalene and phenyl rings is most efficiently achieved using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the industry standard for this transformation due to its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[6][7]

Rationale for Method Selection

The choice of the Suzuki-Miyaura coupling is deliberate. It relies on the reaction between an organoboron species (a boronic acid or ester) and an organohalide.[8] This method is superior to many classical coupling reactions due to the stability and low toxicity of the boronic acid reagents. For the synthesis of this compound, one could react 2-bromonaphthalene with 4-bromophenylboronic acid or, as detailed here, naphthalene-2-boronic acid with 1-bromo-4-iodobenzene (selecting for reactivity at the more labile iodine position).

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Visualization of the Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Reagents & Equipment:

-

Naphthalene-2-boronic acid (1.1 eq)

-

1-Bromo-4-iodobenzene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add naphthalene-2-boronic acid, 1-bromo-4-iodobenzene, and potassium carbonate.

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent & Catalyst Addition: Add the DME/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Analytical Characterization and Quality Control

Validation of the product's identity and purity is a non-negotiable step. The combination of mass spectrometry and NMR spectroscopy provides a self-validating system to confirm the successful synthesis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight.

-

Expected Observation: In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ should appear at an m/z value corresponding to the exact mass (282.00441 Da).

-

Isotopic Pattern: A critical validation point is the isotopic signature of bromine. Naturally occurring bromine is a mixture of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two prominent peaks in the mass spectrum: a peak for the molecule containing ⁷⁹Br ([M]⁺) and another peak of nearly equal intensity at M+2 for the molecule containing ⁸¹Br ([M+2]⁺). This distinctive 1:1 doublet is a hallmark of a mono-brominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the precise molecular structure and connectivity.

-

¹H NMR: The proton NMR spectrum will show a complex series of signals in the aromatic region (typically 7.0-8.5 ppm). The integration of these signals should correspond to the 11 protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the 16 unique carbon atoms in the structure.[1]

Visualization of the Quality Control Workflow

Caption: Workflow for the analytical validation of this compound.

Applications in Research and Development

The utility of this compound stems from its unique combination of a large, conjugated naphthalene system and a reactive bromine handle.

Materials Science

The extended π-conjugation system of the biaryl structure makes this compound and its derivatives suitable for applications in organic electronics.[9]

-

OLEDs: It can serve as a core building block for host materials or emissive layers in Organic Light-Emitting Diodes (OLEDs). Further functionalization can tune the HOMO/LUMO energy levels and, consequently, the color of emitted light.[10][11]

-

Organic Semiconductors: The rigid structure is conducive to molecular packing, making it a candidate for creating materials used in organic field-effect transistors (OFETs).[9]

Drug Discovery and Medicinal Chemistry

In drug development, the naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs like Naproxen, Propranolol, and Terbinafine.[12][13]

-

Scaffold for Synthesis: this compound acts as an advanced intermediate. The naphthalene core provides a lipophilic anchor for receptor binding.

-

Versatile Functionalization Handle: The bromine atom is a key site for diversification. It can be readily converted into other functional groups or used in further cross-coupling reactions (e.g., Buchwald-Hartwig amination to introduce nitrogen-containing groups, Sonogashira coupling to add alkynes) to generate libraries of novel compounds for biological screening.[11]

Conclusion

This compound is a compound of significant scientific interest, defined by a molecular weight of 283.16 g/mol and a structure that bridges materials science and drug discovery.[1] Its synthesis is reliably achieved through Suzuki-Miyaura coupling, and its identity is unequivocally confirmed by a combination of mass spectrometry and NMR spectroscopy. For researchers and developers, this molecule represents not just a static set of properties but a versatile platform for innovation, enabling the creation of novel electronic materials and potential therapeutic agents.

References

-

This compound | C16H11Br | CID 5461752 . PubChem, National Center for Biotechnology Information. [Link]

-

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene - PubChem . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . MySkinRecipes. [Link]

-

This compound-Molbase . Molbase. [Link]

-

Suzuki coupling of aryl halides, 2-iodothiophene and 2-bromonaphthalene... . ResearchGate. [Link]

-

Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes . ResearchGate. [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds . National Institutes of Health. [Link]

-

1-(4-Bromophenyl)naphthalene | C16H11Br | CID 11208338 . PubChem, National Center for Biotechnology Information. [Link]

-

2-bromonaphthalene - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

-

Preparation of 2-(bromomethyl)naphthalene . PrepChem.com. [Link]

- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium . Supporting Information. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective . PubMed. [Link]

-

Naphthalene . NIST WebBook, National Institute of Standards and Technology. [Link]

-

Representative examples for naphthalene containing marketed drugs . ResearchGate. [Link]

-

Mass spectra of products and fragments from naphthalene formed in... . ResearchGate. [Link]

Sources

- 1. This compound | C16H11Br | CID 5461752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | 22082-99-1 [sigmaaldrich.com]

- 4. 1-(4-Bromophenyl)naphthalene | C16H11Br | CID 11208338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 22082-99-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. This compound [myskinrecipes.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

A Comprehensive Technical Guide to the Solubility of 2-(4-Bromophenyl)naphthalene

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-bromophenyl)naphthalene, a significant compound in synthetic chemistry and materials science. Recognizing the limited availability of specific quantitative solubility data in public literature, this document details its expected qualitative solubility based on fundamental chemical principles. More importantly, it offers a robust, step-by-step experimental protocol for the precise quantitative determination of its solubility in various organic solvents. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this compound in their research and development endeavors.

Introduction: Understanding the Significance of this compound and its Solubility

This compound is an aromatic compound featuring a naphthalene ring substituted with a 4-bromophenyl group.[1] Its structure imparts unique properties that make it a valuable building block in organic synthesis and materials science.[2] In the realm of drug discovery, naphthalene derivatives are integral substructures in many synthetic drugs.[3] The solubility of a compound is a critical physical property that dictates its application in various chemical processes, including reaction kinetics, purification, formulation, and bioavailability.[4] For researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for designing efficient synthetic routes, developing effective drug delivery systems, and ensuring reliable experimental outcomes.

This guide addresses the current gap in readily available quantitative solubility data for this compound by providing a detailed framework for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₁Br | [5] |

| Molecular Weight | 283.16 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [2][6] |

| Melting Point | 131.0 to 135.0 °C | [6] |

| Boiling Point (Predicted) | 394.3 ± 11.0 °C | [6] |

| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [6] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of a solute is highest in a solvent with similar polarity.[7] this compound is a largely nonpolar molecule due to its aromatic hydrocarbon structure. The presence of the bromine atom introduces some polarizability but does not impart significant polarity.

Water: Due to its nonpolar nature, this compound is expected to be practically insoluble in water, a highly polar solvent.[1]

Organic Solvents: It is anticipated to exhibit good solubility in a range of nonpolar and moderately polar organic solvents.[1]

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene, Xylene): Excellent solubility is expected due to the similar nonpolar, aromatic nature of both the solute and the solvent.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted as these solvents can effectively solvate the aromatic rings and interact with the bromo-substituent.[1]

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Good solubility is anticipated.[1]

-

Alcohols (e.g., Ethanol, Methanol): Lower solubility is expected compared to nonpolar solvents. While these solvents have a nonpolar alkyl chain, the highly polar hydroxyl group makes them less compatible with the nonpolar solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility is likely.

Quantitative Solubility Determination: An Experimental Protocol

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[8][9] This protocol provides a detailed, step-by-step procedure for the quantitative measurement of this compound solubility.

Objective

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vortex mixer

-

Sonicator

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a compound.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a chemically compatible syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Dilution:

-

Accurately dilute a known volume of the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Theoretical Prediction of Solubility: Hansen Solubility Parameters

In the absence of experimental data, theoretical models can provide valuable insights into the solubility of a compound. The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting solubility based on the principle that "like dissolves like."[10][11] The total Hildebrand solubility parameter is divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A group-contribution method can be used to estimate the HSPs for this compound based on its molecular structure.[12][13] Solvents with HSP values similar to those of the solute are more likely to be good solvents.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this technical guide provides a comprehensive framework for understanding and determining its solubility. The qualitative assessment, based on established chemical principles, suggests good solubility in nonpolar and moderately polar organic solvents and poor solubility in water. The detailed experimental protocol for the isothermal shake-flask method empowers researchers to generate precise and reliable quantitative solubility data. By combining experimental determination with theoretical predictions, scientists and drug development professionals can gain the necessary insights to effectively utilize this compound in their work, thereby accelerating research and development timelines.

References

-

2-(4-Bromophenyl)-5-(1-naphthalenyl)-1,3,4-oxadiazole Properties vs Temperature | Cp, Density, Viscosity | Chemcasts. (n.d.). Retrieved January 11, 2026, from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Naphthalene, 2-(4-bromopheny)-. (2024, April 10). ChemBK. Retrieved January 11, 2026, from [Link], 2-(4-bromopheny)-

-

Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Retrieved January 11, 2026, from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved January 11, 2026, from [Link]

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved January 11, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 22082-99-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. This compound | C16H11Br | CID 5461752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 22082-99-1 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. kinampark.com [kinampark.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 13. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

2-(4-Bromophenyl)naphthalene spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)naphthalene

Introduction

In the landscape of materials science and drug development, the precise structural elucidation of molecular components is paramount. This compound is a key heterocyclic building block, valued for its utility in synthesizing a range of complex organic molecules, including ligands for catalysis, organic light-emitting diode (OLED) materials, and pharmacologically active compounds.[1] Its rigid, planar structure, a combination of a naphthalene core and a bromophenyl substituent, imparts unique photophysical and electronic properties.[2]

This guide provides a comprehensive analysis of the primary spectroscopic techniques used to characterize this compound, ensuring its structural integrity and purity. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the spectral interpretations. This document is intended for researchers and professionals who require a robust, validated understanding of this compound's spectroscopic signature.

Molecular Structure and Spectroscopic Implications

The structure of this compound consists of a naphthalene ring system linked at the 2-position to a 4-bromophenyl group. This arrangement dictates a complex and informative spectroscopic profile. The molecule possesses 11 distinct aromatic protons and 16 carbon atoms, with the bromine atom's presence being particularly significant in mass spectrometry due to its characteristic isotopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. The aromatic region (typically δ 7.0-9.0 ppm) will be complex due to the presence of 11 non-equivalent protons experiencing varied shielding effects and spin-spin coupling.

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 or 400 MHz) to achieve optimal signal dispersion.[4][5]

-

Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (D1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for ¹H NMR Spectroscopy.

The spectrum can be divided into signals from the naphthalene moiety and the 4-bromophenyl ring. Protons on the naphthalene ring typically appear at slightly different chemical shifts than those on a simple benzene ring due to the fused ring system's anisotropy.[6] The protons on the bromophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-2', H-6' | ~7.60 | Doublet (d) | ~8.5 | Bromophenyl Ring |

| H-3', H-5' | ~7.55 | Doublet (d) | ~8.5 | Bromophenyl Ring |

| Naphthalene H | 7.45 - 8.10 | Multiplet (m) | - | Naphthalene Ring System |

| H-1 | ~8.05 | Singlet (s) or narrow doublet | ~1.8 | Naphthalene Ring System |

Note: The exact chemical shifts and coupling constants for the naphthalene protons can be complex and may require 2D NMR techniques like COSY for definitive assignment.[5]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. With broadband proton decoupling, each unique carbon appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbon environments.

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field spectrometer (e.g., 75 or 100 MHz) is used.

-

Data Acquisition: Employ a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are required compared to ¹H NMR.

-

Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Caption: Workflow for ¹³C NMR Spectroscopy.

The spectrum is expected to show 10 signals for the 16 carbon atoms, as some carbons are chemically equivalent by symmetry. The carbon attached to the bromine atom (C-4') will be shifted to a lower field (~122 ppm) due to the halogen's electronegativity. Quaternary carbons (those without attached protons) will typically show weaker signals. Data for naphthalene and other biphenyls serve as an excellent reference for assignments.[4][7]

Table 2: Representative ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-Br (C-4') | ~122.0 | Bromophenyl Ring |

| Aromatic CH | 125.0 - 130.0 | Naphthalene & Phenyl Rings |

| Aromatic C (Quaternary) | 131.0 - 141.0 | Naphthalene & Phenyl Rings |

Note: A ¹³C NMR spectrum for this compound is available in the SpectraBase database for detailed comparison.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR Spectroscopy.

The IR spectrum of this compound is characterized by vibrations of its aromatic framework.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H bonds[8] |

| 1600 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations[8] |

| ~820 | C-H Out-of-Plane Bend | Characteristic of 1,4-disubstitution on the phenyl ring |

| 700 - 800 | C-H Out-of-Plane Bend | Naphthalene ring substitution pattern[9] |

| 1100 - 1000 | C-Br Stretch | Indicates presence of the bromo-substituent |

The "fingerprint region" (below 1500 cm⁻¹) will contain a rich pattern of bands unique to the molecule's overall structure, serving as a reliable identifier when compared to a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe, which is heated to volatilize the sample.

-

Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺) and fragment ions.

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Sources

- 1. Study on novel biphenyl chalcone scaffolds: A dual spectroscopic approach for efficient sensing of hydrazine with low concentration | European Journal of Chemistry [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H11Br | CID 5461752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 8. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]

- 9. astrochemistry.org [astrochemistry.org]

An In-depth Technical Guide to the Synthesis of 2-(4-bromophenyl)naphthalene from Naphthalene

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl structures, which feature two directly connected aromatic rings, are privileged motifs in modern chemistry. They form the core of numerous pharmaceuticals, advanced materials like organic light-emitting diodes (OLEDs), and agricultural chemicals.[1][2] The compound 2-(4-bromophenyl)naphthalene is a valuable bifunctional building block; the naphthalene core offers a platform for further elaboration, while the bromo-functionalized phenyl ring provides a reactive handle for subsequent cross-coupling reactions or other transformations.

Synthesizing such unsymmetrical biaryls with high precision and yield presents a classic challenge in organic chemistry.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from the readily available hydrocarbon, naphthalene. Our approach is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has become an indispensable tool for carbon-carbon bond formation in both academic and industrial laboratories.[5][6] We will dissect the strategic choices behind the synthetic route, provide detailed, validated protocols, and address common challenges to ensure reproducible success.

Strategic Design: A Two-Step Approach from Naphthalene

A retrosynthetic analysis of the target molecule, this compound, reveals that the key disconnection is the C-C bond between the naphthalene and phenyl rings. This immediately suggests a palladium-catalyzed cross-coupling strategy.

Caption: Retrosynthetic analysis of this compound.

Two primary Suzuki-Miyaura coupling strategies emerge:

-

Route A: Coupling naphthalen-2-ylboronic acid with a dihalogenated benzene, such as 1-bromo-4-iodobenzene. This route leverages the differential reactivity of the C-I and C-Br bonds, where the C-I bond undergoes oxidative addition to palladium more readily.[7]

-

Route B: Coupling 2-bromonaphthalene with 4-bromophenylboronic acid. This approach is highly practical as it begins with the functionalization of naphthalene and utilizes a commercially available boronic acid.

For this guide, we will focus on Route B , as it provides a more fundamental illustration of arene functionalization followed by cross-coupling. This route is divided into two main stages:

-

Synthesis of the Key Intermediate: Regioselective synthesis of 2-bromonaphthalene from a naphthalene precursor.

-

The Core Coupling Reaction: Palladium-catalyzed Suzuki-Miyaura coupling of 2-bromonaphthalene with 4-bromophenylboronic acid.

Part 1: Synthesis of Key Intermediate: 2-Bromonaphthalene

The direct electrophilic bromination of naphthalene preferentially yields 1-bromonaphthalene as the kinetically favored product. To obtain the thermodynamically more stable 2-bromonaphthalene isomer, specific conditions or an alternative starting material is required.[8] While isomerization protocols exist, a more reliable and high-yielding method starts from 2-naphthol (β-naphthol), a readily available and inexpensive precursor. This transformation is effectively achieved using a triphenylphosphine-bromine complex.[9]

Experimental Protocol: Synthesis of 2-Bromonaphthalene from 2-Naphthol

This protocol is adapted from a robust procedure published in Organic Syntheses.[9]

Causality: The reaction of triphenylphosphine with bromine in situ generates dibromotriphenylphosphorane (Ph₃PBr₂). This reagent activates the hydroxyl group of 2-naphthol, converting it into a good leaving group (O-PPh₃⁺) which is subsequently displaced by a bromide ion in an SₙAr-type mechanism, yielding the desired 2-bromonaphthalene. Acetonitrile is an excellent polar aprotic solvent for this reaction.

Step-by-Step Methodology:

-

Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge 144 g (0.55 mol) of triphenylphosphine and 125 mL of acetonitrile.

-

Formation of Phosphorane: Cool the stirred solution in an ice bath. Add 88 g (0.55 mol) of bromine dropwise over 20-30 minutes, ensuring the internal temperature remains below 40°C. The solution will become a thick, orange slurry.

-

Reaction with 2-Naphthol: Once the bromine addition is complete, remove the ice bath. In a separate beaker, dissolve 72 g (0.50 mol) of 2-naphthol in 100 mL of warm acetonitrile. Add this solution in one portion to the reaction mixture.

-

Heating: Heat the reaction mixture to 60–70°C for at least 30 minutes. The solids should dissolve, forming a clear solution.

-

Solvent Removal: Fit the flask for simple distillation and remove the acetonitrile under reduced pressure (aspirator) until the oil bath temperature reaches 110°C.

-

Thermolysis: Raise the bath temperature to 340°C. The mixture will melt and evolve hydrogen bromide gas. Maintain this temperature for 20-30 minutes until gas evolution ceases. Caution: This step should be performed in a well-ventilated fume hood.

-

Work-up: Cool the reaction mixture to approximately 100°C and pour the molten solid into a 1 L beaker to cool to room temperature.

-

Extraction: Add 300 mL of pentane to the beaker and break up the solid into a fine precipitate. Filter the solid by suction and wash it thoroughly with two 300 mL portions of pentane. The solid byproduct is primarily triphenylphosphine oxide.

-

Purification: Combine the pentane filtrates, wash with 200 mL of 20% aqueous sodium hydroxide, and then dry over anhydrous magnesium sulfate.

-

Final Isolation: Pass the dried pentane solution through a short column of alumina. Remove the pentane by rotary evaporation to yield 2-bromonaphthalene as a white solid.

| Parameter | Value | Reference |

| Expected Yield | 70–78% | [9] |

| Melting Point | 53–55°C (after recrystallization from aq. methanol) | [9] |

| Appearance | White crystalline solid | [9] |

Part 2: The Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[10][11]

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][10][12][13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromonaphthalene, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[10]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-bromophenyl moiety) to the Pd(II) complex, displacing the halide.[13][14]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13]

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Assembly: To a flame-dried Schlenk flask, add 2-bromonaphthalene (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a solvent mixture, for example, a 4:1:1 ratio of Toluene/Ethanol/Water. The total solvent volume should be sufficient to make an easily stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

-

Degassing: Seal the flask with a septum, and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. [15]4. Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv).

-

Reaction: Immerse the flask in a preheated oil bath at 90-100°C and stir vigorously under the inert atmosphere for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 2-bromonaphthalene is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Analysis and Troubleshooting

Typical Reaction Parameters & Validation

The success of the synthesis should be confirmed by a combination of yield calculation and spectroscopic analysis.

| Parameter | Description | Reference |

| Molecular Formula | C₁₆H₁₁Br | [16] |

| Molecular Weight | 283.16 g/mol | [16] |

| Typical Yield | 75-95% (Varies with conditions) | General literature |

| Appearance | White to off-white solid | General literature |

| ¹H NMR | Expect complex aromatic signals between ~7.4-8.0 ppm. | [15] |

| ¹³C NMR | Expect 10 unique signals in the aromatic region (due to symmetry in the bromophenyl ring). | [15] |

| Mass Spec (MS) | Expect a molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). | [15] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Corrective Action(s) | Reference |

| Low or No Yield | - Inactive/degraded palladium catalyst.- Insufficient degassing (oxygen presence).- Impure reagents or solvents. | - Use fresh, high-purity catalyst and reagents.- Ensure rigorous degassing of the reaction mixture.- Use anhydrous solvents. | [17] |

| Homocoupling of Boronic Acid | - Presence of oxygen.- High reaction temperatures. | - Improve degassing procedure and maintain a strict inert atmosphere.- Run the reaction at the lowest effective temperature. | [7][17] |

| Protodeboronation | - High temperatures or prolonged reaction times, especially with certain bases. | - Use a milder base (e.g., K₂CO₃ instead of stronger bases).- Minimize reaction time once the starting material is consumed. | [18] |

| Incomplete Reaction | - Ineffective base or poor base solubility.- Insufficient catalyst loading. | - Use a finely powdered base to maximize surface area.- Consider screening other bases (e.g., K₃PO₄, Cs₂CO₃).- Increase catalyst loading slightly (e.g., to 5 mol%). | [17] |

Conclusion

The synthesis of this compound from naphthalene is a highly achievable objective for the modern organic chemist. The two-stage process, involving the selective synthesis of 2-bromonaphthalene from 2-naphthol followed by a robust Suzuki-Miyaura cross-coupling, represents a reliable and scalable route. Success hinges on a clear understanding of the underlying mechanisms and careful attention to experimental detail, particularly the exclusion of oxygen to protect the palladium catalyst. By following the validated protocols and troubleshooting guidance outlined in this document, researchers can confidently produce this valuable biaryl intermediate for applications in drug discovery, materials science, and beyond.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Syntheses. 2-bromonaphthalene. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Gooch, J. et al. (2010). A simple and efficient route to biaryls via Pd-catalyzed decarboxylative cross-couplings of arene carboxylic acids and aryl iodides is reported. Organic Letters. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

Goossen, L. J. et al. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society. [Link]

-

Rieke, R. D. et al. (2003). Synthesis of biaryls via palladium-catalyzed cross-coupling: 2-methyl-4′-nitrobiphenyl. Organic Syntheses. [Link]

-

Smith, K. et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. [Link]

-

Saito, S. et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

-

Saito, S. et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

-

ResearchGate. An efficient palladium-catalyzed coupling reaction for the preparation of biaryls and polyaryls. [Link]

-

Newman, M. S. & Wise, P. H. (1941). The Preparation of 2-Bromonaphthalene. Journal of the American Chemical Society. [Link]

-

Seki, M. et al. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis. [Link]

- Google Patents. Novel method for synthesizing 2-bromonaphthalene compound.

-

ChemRxiv. A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. [Link]

-

Seki, M. et al. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

National Institutes of Health (NIH). Two forms of (naphthalen-1-yl)boronic acid. [Link]

-

ChemSrc. 2-naphthylboronic acid. [Link]

-

Miyaura, N. & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 4. Synthesis of Biaryls via Palladium‐Catalyzed Cross‐Coupling: 2‐Methyl‐4′‐Nitrobiphenyl | Semantic Scholar [semanticscholar.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. byjus.com [byjus.com]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound | C16H11Br | CID 5461752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Photophysical Properties of 2-Arylnaphthalenes

Introduction

The 2-arylnaphthalene scaffold is a privileged structural motif in materials science and medicinal chemistry. Comprising a naphthalene core directly linked to an aryl ring at the 2-position, these compounds exhibit fascinating and highly tunable photophysical properties. Their utility spans from fluorescent probes for biological imaging to active components in organic light-emitting diodes (OLEDs).[1] The rigid, planar nature of the naphthalene moiety combined with the electronically versatile aryl substituent gives rise to a rich photochemistry governed by factors such as intramolecular charge transfer (ICT), solvent polarity, and steric interactions. Naphthalene derivatives are known for their high quantum yields and excellent photostability, making them ideal candidates for the development of robust organic electronic materials and fluorescent probes.[1]

This technical guide provides an in-depth exploration of the core photophysical principles governing 2-arylnaphthalenes. It is intended for researchers, scientists, and drug development professionals who seek to understand and harness the unique optical properties of this important class of molecules. We will delve into the relationship between molecular structure and spectroscopic behavior, the profound influence of the local environment, and the experimental methodologies required for their characterization.

Theoretical Framework: Understanding the Excited States of 2-Arylnaphthalenes

The photophysical behavior of a molecule is dictated by the transitions between its electronic energy states. For 2-arylnaphthalenes, the story begins with the absorption of a photon, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁ or higher). The subsequent de-excitation pathways determine the molecule's fluorescent properties.

The Jablonski Diagram: A Map of Photophysical Processes

The Jablonski diagram provides a schematic representation of the possible fates of an excited state molecule.[2][3][4][5] For a typical 2-arylnaphthalene with donor-acceptor character, the diagram is modified to include the intramolecular charge transfer (ICT) state.

Upon excitation, the molecule transitions to a locally excited (LE) state, which retains a similar geometry to the ground state. In polar environments, this LE state can relax to a lower-energy ICT state, characterized by a significant separation of charge between the electron-donating aryl group and the electron-accepting naphthalene core. Fluorescence typically occurs from this relaxed ICT state, leading to a large Stokes shift.

Intramolecular Charge Transfer (ICT) and Solvatochromism

The hallmark of many 2-arylnaphthalenes is the presence of an ICT state.[6][7] This phenomenon is particularly pronounced when the aryl substituent is an electron-donating group (e.g., -N(CH₃)₂, -OCH₃) and the naphthalene ring acts as the acceptor. In the excited state, electron density shifts from the aryl ring to the naphthalene moiety, creating a large dipole moment.

This change in dipole moment upon excitation is the origin of solvatochromism , the dependence of absorption and emission spectra on the polarity of the solvent.[8] In polar solvents, the large dipole of the ICT excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission maximum.[8] The relationship between the Stokes shift and solvent polarity can be described by the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment upon excitation.[9][10]

The Role of Torsional Motion: Twisted Intramolecular Charge Transfer (TICT)

For some 2-arylnaphthalenes, the formation of the ICT state is accompanied by a significant geometric rearrangement, specifically a rotation around the single bond connecting the naphthalene and aryl rings. This leads to a Twisted Intramolecular Charge Transfer (TICT) state, where the two rings are perpendicular to each other.[11][12][13][14]